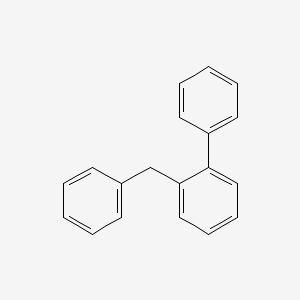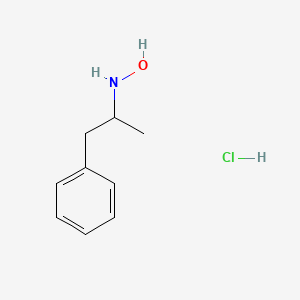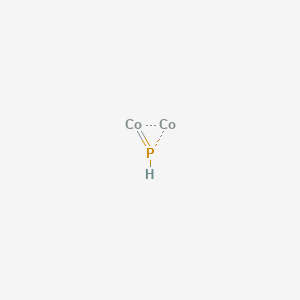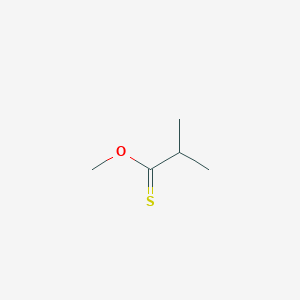
O-methyl 2-methylpropanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a sulfur-containing compound commonly used in the fragrance industry due to its fruity and floral odor. This compound is also known by other names such as methyl 2-methylpropyl sulfide or grapefruit mercaptan.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-methyl 2-methylpropanethioate typically involves the esterification of 2-methylpropanethioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
O-methyl 2-methylpropanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters.
Scientific Research Applications
O-methyl 2-methylpropanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the fragrance industry for its pleasant odor and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of O-methyl 2-methylpropanethioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can result in various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
S-(3-Methyl-2-butenyl) 2-methylpropanethioate: Another thioester with similar structural features.
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin: A β-cyclodextrin derivative with multiple methyl groups.
Uniqueness
O-methyl 2-methylpropanethioate is unique due to its specific odor profile and its versatility in undergoing various chemical reactions. Its applications in the fragrance industry and potential biological activities further distinguish it from other similar compounds .
Properties
Molecular Formula |
C5H10OS |
|---|---|
Molecular Weight |
118.20 g/mol |
IUPAC Name |
O-methyl 2-methylpropanethioate |
InChI |
InChI=1S/C5H10OS/c1-4(2)5(7)6-3/h4H,1-3H3 |
InChI Key |
WRDMVWDLJLMECM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=S)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


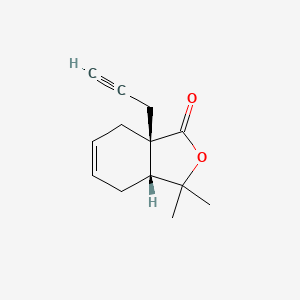
![(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13809224.png)
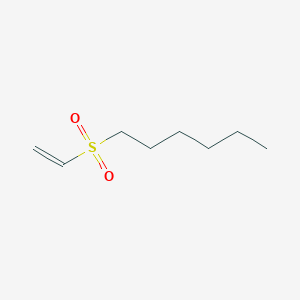
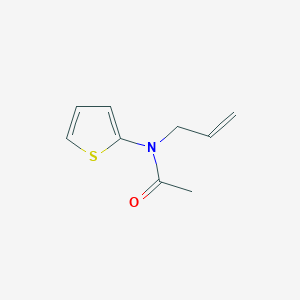
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)-](/img/structure/B13809234.png)
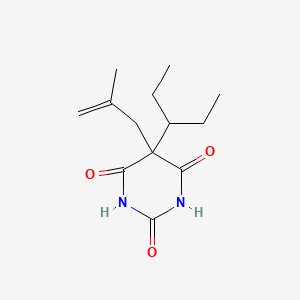
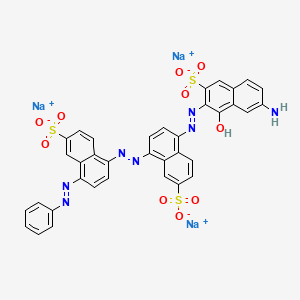

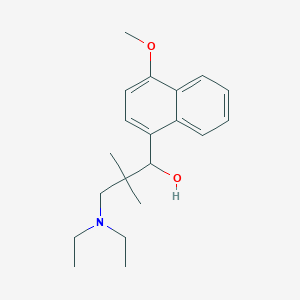

![3,5-Dichloro-2-[[2-(4-chloro-2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13809269.png)
